2-(3-Pentylphenyl)acetic acid

Overview

Description

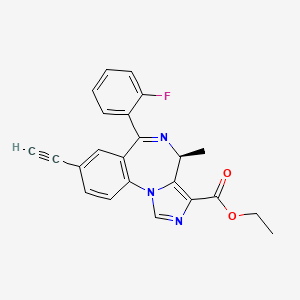

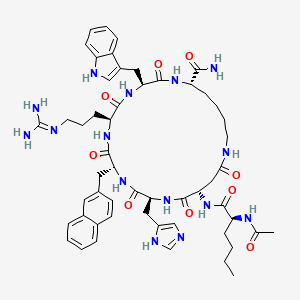

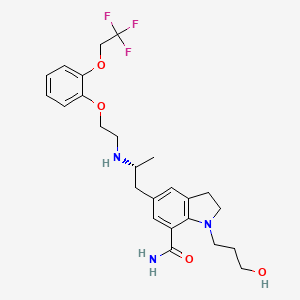

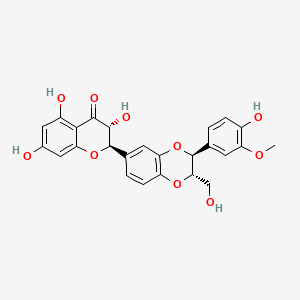

2-(3-Pentylphenyl)acetic acid belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring .

Molecular Structure Analysis

This compound is an aromatic compound containing one monocyclic ring system consisting of benzene . For more detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Scientific Research Applications

Green Chemistry Applications

Yadav & Joshi (2002) discuss the synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid, emphasizing the application of acetic acid in green chemistry. They highlight the effectiveness of Amberlyst-36 as a catalyst, contributing to an environmentally friendly process with reusable catalysts. This research indicates the potential of 2-(3-Pentylphenyl)acetic acid derivatives in promoting sustainable chemical processes (Yadav & Joshi, 2002).

Biochemical Analysis Techniques

Skinner & Griswold (1983) optimized a fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels. This method demonstrated technical advantages, including no need to pre-fix proteins in gels and compatibility with both agarose and acrylamide gels. The acetic acid-based method offers a simple, sensitive, and efficient alternative for biochemical analysis (Skinner & Griswold, 1983).

Advanced Synthesis of Chemical Compounds

Wei-wei (2008) reported on the synthesis of a bisphenolmonoacryates antioxidant, using acrylic acid and other materials. The process achieved high yields and produced a high-purity product, demonstrating the role of acetic acid derivatives in the synthesis of complex chemical compounds (Wei-wei, 2008).

Environmental Science and Pollution Control

Khan & Akhtar (2011) explored the adsorption behavior of certain acids on poly-o-toluidine Zr(IV)phosphate. Their study highlighted the effectiveness of this material in adsorbing pollutants from aqueous solutions, implying potential environmental applications for related acetic acid compounds (Khan & Akhtar, 2011).

Renewable Energy Sources

Qian et al. (2016) discussed the synthesis of acetic acid from renewable sources like CO2, methanol, and H2. This research underscores the potential of acetic acid derivatives in renewable energy applications, particularly in the production of acetic acid from sustainable sources (Qian et al., 2016).

Advanced Detection and Sensing Techniques

Gui et al. (2015) presented a new fluorescence turn-on chemosensor for Al(3+) detection, utilizing acetic acid derivatives. This development showcases the application of such compounds in sensitive and selective detection techniques, beneficial in various fields like bioimaging and environmental monitoring (Gui et al., 2015).

Mechanism of Action

Target of Action

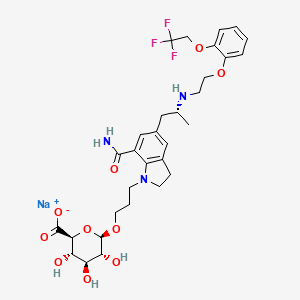

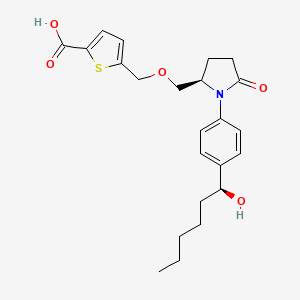

Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .

Mode of Action

Setogepram acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .

Biochemical Pathways

It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions

Pharmacokinetics

It is known to be anorally active compound . The impact of these properties on the bioavailability of Setogepram is yet to be determined.

Result of Action

Setogepram’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .

properties

IUPAC Name |

2-(3-pentylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGQOIGYZLJMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

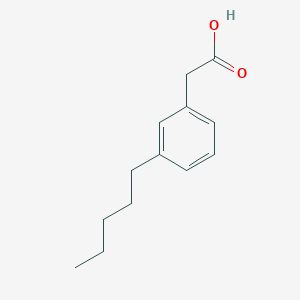

CCCCCC1=CC(=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1002101-19-0 | |

| Record name | Setogepram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setogepram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEZAGEPRAS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.